N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c1-19-11-8-5-9-12-13(11)16-15(20-12)17-14(18)10-6-3-2-4-7-10/h5,8-10H,2-4,6-7H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGNOJXDDVLOPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the methylthio group: This step involves the methylation of the thiazole ring, usually using methyl iodide in the presence of a base.
Attachment of the cyclohexanecarboxamide group: This can be done by reacting the intermediate with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group or to modify the carboxamide group using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used but can include sulfoxides, sulfones, and various substituted thiazole derivatives.
Scientific Research Applications
N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and anti-inflammatory properties, making it a candidate for the development of new drugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known cytotoxic activities of thiazole derivatives.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide involves its interaction with various molecular targets and pathways:
Antimicrobial activity: The compound disrupts bacterial cell wall synthesis and interferes with essential enzymes, leading to cell death.
Anti-inflammatory activity: It inhibits the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Anticancer activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s structural analogs are differentiated by variations in the thiazole ring substituents, carboxamide linker, and appended functional groups. Key examples include:
Key Observations :
- Lipophilicity : The methylthio group in all three compounds enhances logP values, favoring passive diffusion across biological membranes .
- Rigidity : Cyclohexane and cyclopropane moieties reduce rotatable bonds (≤10), aligning with Veber’s rules for oral bioavailability .
- Synthetic Flexibility : Amide coupling (e.g., EDCI/HOBt) is a common strategy, enabling modular substitution .
Pharmacokinetic and Pharmacodynamic Comparisons
Key Findings :
- The target compound’s lower molecular weight and polar surface area (PSA) suggest superior oral bioavailability compared to bulkier analogs like Compound 72 .
- The benzo[f]chromene derivative’s extended aromatic system may enable intercalation with DNA or proteins, a mechanism absent in the cyclohexane-based analog .
Biological Activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound includes a benzothiazole ring with a methylthio group and a cyclohexanecarboxamide moiety. The presence of the methylthio group is significant as it can influence the compound's reactivity and biological interactions.
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit promising anticancer properties. For instance, research involving similar compounds has demonstrated their ability to inhibit cell proliferation in various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | |
| Compound B | HeLa (Cervical) | 15 | |
| This compound | TBD | TBD | TBD |
Although specific IC50 values for this compound are not yet available, its structural similarity to known anticancer agents suggests potential efficacy.
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for antimicrobial activity. Studies have shown that these compounds can inhibit bacterial growth, making them candidates for further investigation in antimicrobial therapy.
Case Study : A study on related benzothiazole compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity.
Anti-inflammatory Activity
The anti-inflammatory effects of benzothiazole derivatives have been documented in various studies. Compounds in this class have been shown to inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in cancer progression.
- Induction of Apoptosis : Research indicates that benzothiazole derivatives can trigger apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways such as PI3K/Akt, which are critical in cancer cell survival.
Q & A
Basic Research Question
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks, critical for validating tautomeric forms (e.g., amide vs. thione) .
- VT-NMR (Variable Temperature) : Identifies dynamic processes like rotamer interconversion or tautomerism in solution .
- DFT Calculations : Predicts stability of tautomers (e.g., N-H vs. S-H forms in benzothiazole derivatives) and correlates with experimental UV-Vis/fluorescence spectra .
How does tautomerism in the benzothiazole core influence bioactivity?
Advanced Research Question
Tautomerism alters electronic properties and binding affinity:
- Ground-State Tautomers : The amide NH group in this compound can tautomerize to a thione form, affecting hydrogen-bond donor capacity .
- Excited-State Proton Transfer (ESPT) : In UV-irradiated samples, ESPT from the amide NH to the thiazole nitrogen enhances fluorescence quenching, which may correlate with photosensitizing effects in biological systems .
- Biological Implications : Tautomer preference (e.g., thione vs. amide) can modulate interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), a target in anaerobic pathogens .
What in vitro assays are suitable for preliminary evaluation of its biological activity?
Basic Research Question
- Antimicrobial Screening : Agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at 1–100 µg/mL .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Fluorometric assays targeting PFOR or thrombin to assess anti-metastatic/anti-thrombotic potential .
How can contradictory bioactivity data across studies be resolved?
Advanced Research Question
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., fixed incubation times, serum-free conditions) to minimize batch effects .
- Structural Analogues : Compare activity of this compound with derivatives lacking the methylthio group or cyclohexane ring to isolate pharmacophores .
- Metabolic Stability : Assess liver microsome stability (e.g., rat CYP450 isoforms) to rule out rapid degradation masking true activity .
What computational strategies predict its oral bioavailability and metabolic fate?
Advanced Research Question
- Lipinski’s Rule : Evaluate molecular weight (<500), hydrogen bond donors/acceptors (<10), and logP (<5) .
- Polar Surface Area (PSA) : PSA <140 Ų correlates with passive intestinal absorption; this compound’s PSA is ~90 Ų, suggesting moderate bioavailability .
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 simulate CYP450 metabolism, identifying vulnerable sites (e.g., methylthio oxidation to sulfoxide) .
How can SAR studies guide the design of derivatives with enhanced potency?
Advanced Research Question
- Substituent Effects :
- Methylthio Group : Replacement with sulfone (-SO2Me) improves solubility but may reduce membrane permeability .
- Cyclohexane Ring : Fluorination (e.g., 4,4-difluorocyclohexyl) enhances metabolic stability by blocking CYP450-mediated oxidation .
- Heterocycle Hybridization : Fusion with triazine or oxadiazole rings (e.g., from ) broadens target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
